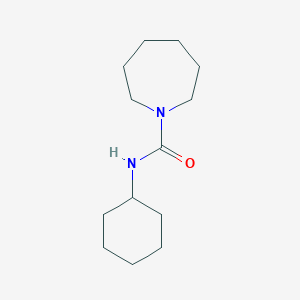![molecular formula C13H18N2O3S B5875687 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide, also known as MNS or MNS-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment.
作用机制
The mechanism of action of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation and survival, and its dysregulation is a common feature of many cancers. 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide may also inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits cancer cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has also been shown to inhibit the activity of Hsp90, which is involved in the stabilization of many oncogenic proteins. In vivo studies have shown that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits tumor growth and metastasis in mouse models of breast cancer and prostate cancer.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of a range of cancer cell lines. Additionally, 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of using 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a cancer treatment.
未来方向
There are several future directions for the study of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide, which would help to optimize its use as a cancer treatment. Additionally, further studies could investigate the efficacy of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in combination with other anti-cancer agents. Another area of research could focus on the development of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide analogs with improved potency and selectivity for cancer cells. Finally, the use of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in preclinical studies could be expanded to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders.
合成方法
The synthesis of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-N-(4-morpholinyl)benzenesulfonamide, which is then reacted with ethyl isocyanoacetate to produce 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide.
科学研究应用
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide may have potential as a novel cancer treatment.
属性
IUPAC Name |
(NE)-4-methyl-N-(1-morpholin-4-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(16,17)14-12(2)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULHOQBZSQYEJ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)

![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)




![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)
